5-Bromo-3-methylisoxazole chemical properties
5-Bromo-3-methylisoxazole chemical properties
An In-depth Technical Guide to 5-Bromo-3-methylisoxazole: Properties, Synthesis, and Applications
Introduction
5-Bromo-3-methylisoxazole is a halogenated five-membered heterocyclic compound of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. As a functionalized isoxazole, it serves as a versatile and valuable synthetic building block. The isoxazole ring itself is a well-established pharmacophore, present in a variety of biologically active compounds and approved pharmaceuticals, where it is often employed as a bioisostere for other functional groups.[1][2][3] The presence of a bromine atom at the 5-position provides a chemically reactive handle, enabling a wide range of subsequent chemical modifications, most notably through transition metal-catalyzed cross-coupling reactions. This allows for the systematic development of compound libraries to explore structure-activity relationships (SAR) in drug discovery programs.[2][4]
This technical guide provides a comprehensive overview of the core chemical properties, synthetic methodologies, spectroscopic characterization, and key applications of 5-Bromo-3-methylisoxazole. It is intended to serve as a foundational resource for researchers, offering both established data and field-proven insights into its practical use in a laboratory setting.
Physicochemical and Structural Properties
5-Bromo-3-methylisoxazole is a liquid at room temperature.[5] Its core structure consists of a 3-methyl substituted isoxazole ring, which is brominated at the 5-position. This substitution pattern dictates its reactivity and physical properties. The key identifiers and properties are summarized below for quick reference.
| Property | Value | Reference(s) |
| IUPAC Name | 5-bromo-3-methyl-1,2-oxazole | [6] |
| CAS Number | 1263378-26-2 | [5][6] |
| Molecular Formula | C₄H₄BrNO | [5][6] |
| Molecular Weight | 161.98 g/mol | [4][6] |
| Appearance | Liquid | [5][7] |
| Boiling Point | 198.3 °C | [4] |
| Density | 1.654 g/cm³ | [4] |
| Flash Point | 73.7 °C | [4] |
| InChI Key | FLVASSBEDDEYIT-UHFFFAOYSA-N | [5][6] |
| SMILES | CC1=NOC(=C1)Br | [6] |
Solubility Profile: While specific quantitative solubility data is not extensively published, based on its molecular structure—a small, moderately polar heterocyclic compound—5-Bromo-3-methylisoxazole is expected to be soluble in a wide range of common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, tetrahydrofuran (THF), and alcohols. Its solubility in non-polar solvents like hexanes may be limited, and it is expected to have very low solubility in water.
Synthesis and Purification
While numerous methods exist for the synthesis of the isoxazole core, a common and effective strategy involves the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne.[3] For a 3,5-disubstituted isoxazole like the target compound, a plausible and efficient pathway involves the reaction of an appropriate α,β-unsaturated oxime.
The causality behind this choice of pathway lies in its reliability and the commercial availability of starting materials. The cyclization of an oxime derived from a β-dicarbonyl equivalent is a foundational method in isoxazole synthesis. The bromination step is positioned to take advantage of the reactivity of the isoxazole ring.
General Synthetic Workflow
Caption: A plausible synthetic workflow for 5-Bromo-3-methylisoxazole.
Hypothetical Experimental Protocol
This protocol is a representative example based on established chemical principles for isoxazole synthesis.
-
Oxime Formation:
-
To a solution of acetoacetaldehyde dimethyl acetal (1.0 eq) in a mixture of ethanol and water, add a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
The rationale for using sodium acetate is to buffer the reaction, neutralizing the HCl released from hydroxylamine hydrochloride to free the nucleophilic hydroxylamine.
-
-
Cyclization and Bromination:
-
Once the oxime formation is complete, cool the reaction mixture in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C. The use of NBS provides a reliable source of electrophilic bromine for the functionalization of the heterocyclic ring as it forms.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining NBS.
-
Extract the product into an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude liquid via column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 5-Bromo-3-methylisoxazole.
-
Spectroscopic Analysis and Characterization
Structural elucidation of the final compound is critical and is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they serve as a self-validating system.[8]
Logical Workflow for Spectroscopic Analysis
Caption: Logical flow of spectroscopic analysis for structural determination.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a small molecule.[10]
¹H NMR (Proton NMR): The proton spectrum provides information on the number of distinct proton environments and their neighboring protons.
-
Protocol: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Acquire the spectrum on a 400 MHz or higher spectrometer.[9]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 6.3 | Singlet (s) | 1H | H-4 (vinyl) | Proton on the isoxazole ring, deshielded by the electronegative environment but not in a typical aromatic region. |
| ~ 2.3 | Singlet (s) | 3H | -CH₃ | Methyl group attached to the C3 position of the isoxazole ring. No adjacent protons, hence a singlet. |
¹³C NMR (Carbon NMR): The carbon spectrum reveals the number of unique carbon environments.
-
Protocol: Using the same sample, acquire a proton-decoupled ¹³C spectrum. A greater number of scans is required due to the lower natural abundance of the ¹³C isotope.[9]
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 162 | C-3 | Carbon attached to the methyl group and doubly bonded to nitrogen. |
| ~ 105 | C-4 | Vinyl carbon of the isoxazole ring. |
| ~ 140 | C-5 | Carbon bearing the bromine atom, significantly deshielded by the halogen. |
| ~ 12 | -CH₃ | Aliphatic carbon of the methyl group. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its elemental composition through isotopic patterns.
-
Protocol: Introduce a dilute solution of the sample into an Electron-Impact (EI) or Electrospray Ionization (ESI) mass spectrometer.
For 5-Bromo-3-methylisoxazole, the most telling feature is the molecular ion peak (M⁺). Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Therefore, the mass spectrum will exhibit two peaks of nearly equal intensity for the molecular ion: one for [C₄H₄⁷⁹BrNO]⁺ at m/z ≈ 161 and one for [C₄H₄⁸¹BrNO]⁺ at m/z ≈ 163. This characteristic M/M+2 pattern is definitive proof of the presence of a single bromine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.[8]
-
Protocol: Place a drop of the neat liquid sample on the crystal of an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory and acquire the spectrum.[9]
| Expected Absorption (cm⁻¹) | Bond Vibration | Functional Group |
| ~3100-3150 | C-H stretch | Isoxazole ring C-H |
| ~2900-3000 | C-H stretch | Methyl group C-H |
| ~1600-1650 | C=N stretch | Isoxazole ring |
| ~1400-1450 | C=C stretch | Isoxazole ring |
| ~500-600 | C-Br stretch | Bromoalkene |
Chemical Reactivity and Synthetic Applications
The primary site of reactivity on 5-Bromo-3-methylisoxazole is the carbon-bromine bond at the 5-position. This bond is susceptible to oxidative addition by low-valent transition metal catalysts, particularly palladium(0). This reactivity makes it an excellent substrate for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, which are cornerstones of modern organic synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions provide a modular and efficient way to introduce molecular diversity, starting from the 5-bromo core.
-
Suzuki-Miyaura Coupling: Reaction with an organoboron compound (boronic acid or ester) to form a C-C bond, typically to introduce aryl or vinyl groups.
-
Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond, introducing an alkynyl moiety.
-
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, allowing for the synthesis of 5-amino-isoxazole derivatives.
-
Heck Coupling: Reaction with an alkene to form a C-C bond, yielding a 5-alkenyl-isoxazole.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add 5-Bromo-3-methylisoxazole (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).
-
Solvent and Degassing: Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 ratio). Degas the reaction mixture again by bubbling argon or nitrogen through it for 15-20 minutes. The removal of oxygen is critical as it can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the mixture to reflux (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography to obtain the 5-aryl-3-methylisoxazole product.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 5-Bromo-3-methylisoxazole lies in its role as a versatile intermediate. The isoxazole moiety is recognized for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets, and its metabolic stability.[1][2]
By using the cross-coupling reactions described above, researchers can rapidly generate a diverse library of analogues from the common 5-bromo precursor. This strategy is fundamental to modern medicinal chemistry for exploring the structure-activity relationship (SAR) of a lead compound.
Workflow for Scaffold Diversification
Caption: Diversification of the 5-Bromo-3-methylisoxazole scaffold for drug discovery.
Safety, Handling, and Storage
As a laboratory chemical, 5-Bromo-3-methylisoxazole must be handled with appropriate care, following standard safety protocols.
Hazard Profile: Based on GHS classifications, this compound is considered hazardous.[4][6]
Recommended Handling Procedures:
-
Always work in a well-ventilated chemical fume hood.[11]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[12][13]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[14]
-
In case of contact, immediately flush the affected area with copious amounts of water.[15]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14]
-
A recommended long-term storage temperature is at or below -15°C.[4]
-
Keep away from incompatible materials such as strong oxidizing agents.
References
-
5-Bromo-3-methyl-1,2-oxazole | C4H4BrNO | CID 53408116 - PubChem. (URL: [Link])
-
3-(Bromomethyl)-5-methylisoxazole | C5H6BrNO | CID 2776304 - PubChem. (URL: [Link])
-
3-Bromo-5-methyl-1,2-oxazole | C4H4BrNO | CID 2763224 - PubChem. (URL: [Link])
-
5-bromo-3-methylbenzo[d]isoxazole. (URL: [Link])
-
4-Bromo-5-methyl-1,2-oxazol-3-amine - PubChem. (URL: [Link])
- CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google P
- DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE - Google P
-
4-Bromo-3-methylisoxazol-5-amine | C4H5BrN2O | CID 10487519 - PubChem. (URL: [Link])
-
Advances in isoxazole chemistry and their role in drug discovery - PubMed. (URL: [Link])
-
Advances in isoxazole chemistry and their role in drug discovery - ResearchGate. (URL: [Link])
-
CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (URL: [Link])
-
IR and NMR combo Packet Video Key - YouTube. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biosynth.com [biosynth.com]
- 5. 5-BroMo-3-Methylisoxazole | CymitQuimica [cymitquimica.com]
- 6. 5-Bromo-3-methyl-1,2-oxazole | C4H4BrNO | CID 53408116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Bromo-5-methylisoxazole | CymitQuimica [cymitquimica.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. chemicea.com [chemicea.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
- 15. chemicalbook.com [chemicalbook.com]
